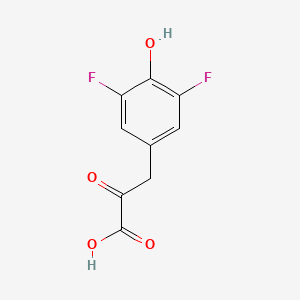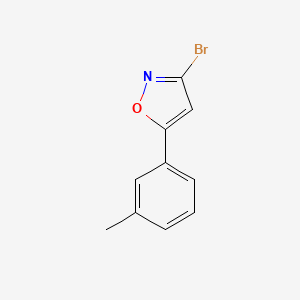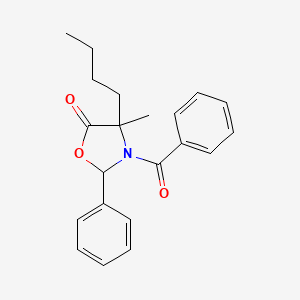
3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid is a chemical compound with the molecular formula C8H4F2O4 It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzene ring, along with a keto group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid typically involves the reaction of 3,5-difluoro-4-hydroxybenzaldehyde with a suitable reagent to introduce the oxopropanoic acid moiety. One common method involves the use of a Claisen condensation reaction, where the aldehyde is reacted with an ester in the presence of a strong base such as sodium ethoxide. The reaction conditions usually require refluxing the mixture in an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
3,5-Difluoro-4-hydroxybenzaldehyde: Shares the difluoro and hydroxy substituents but lacks the oxopropanoic acid moiety.
3,5-Difluoro-4-hydroxybenzylidene imidazolinone: Contains a similar benzene ring structure but with different functional groups.
Uniqueness
3-(3,5-Difluoro-4-hydroxyphenyl)-2-oxopropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
特性
分子式 |
C9H6F2O4 |
|---|---|
分子量 |
216.14 g/mol |
IUPAC名 |
3-(3,5-difluoro-4-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6F2O4/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,13H,3H2,(H,14,15) |
InChIキー |
GCRBVWBVVFZKBA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)O)F)CC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)methanol](/img/structure/B13681448.png)
![8-Bromo-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13681451.png)





![8-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13681489.png)
![1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene](/img/structure/B13681490.png)




![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine](/img/structure/B13681524.png)
